N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide
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Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further modified to introduce the methoxy and phenylbutanamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalysts, would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the butanamide side chain can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors in the body, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . The methoxy group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide is unique due to its specific structural features, such as the methoxy group at the 6-position and the phenylbutanamide side chain. These features can confer distinct biological activities and pharmacological properties compared to other indole derivatives.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C21H24N2O2/c1-3-18(15-7-5-4-6-8-15)21(24)22-12-11-16-14-23-20-13-17(25-2)9-10-19(16)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24) |
InChI Key |
GGNAKHXMYIEERM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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